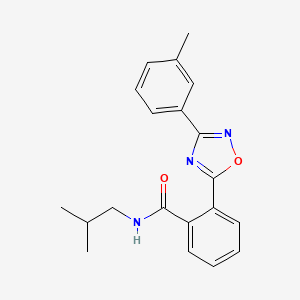
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as IBTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neuroprotection, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to protect against neurotoxicity induced by beta-amyloid peptides, which are associated with Alzheimer's disease. In anti-inflammatory therapy, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the inhibition of specific enzymes and signaling pathways. In cancer research, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In neuroprotection, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to activate the PI3K/Akt signaling pathway, which is involved in neuronal survival and growth. In anti-inflammatory therapy, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been reported to inhibit the NF-kB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer research, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been reported to induce apoptosis, inhibit tumor angiogenesis, and suppress tumor growth. In neuroprotection, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to protect against beta-amyloid-induced neurotoxicity and promote neuronal survival and growth. In anti-inflammatory therapy, N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, which makes it a useful tool for studying specific enzymes and signaling pathways. Another advantage is its low toxicity, which allows for higher doses to be administered without adverse effects. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. One direction is to further investigate its potential applications in cancer research, neuroprotection, and anti-inflammatory therapy. Another direction is to explore its mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, future research could focus on developing more efficient synthesis methods for N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide and improving its solubility in aqueous solutions.
Métodos De Síntesis
The synthesis method of N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with isobutylamine and 4-dimethylaminopyridine in the presence of N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with benzoyl chloride to yield N-isobutyl-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide.
Propiedades
IUPAC Name |
2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)12-21-19(24)16-9-4-5-10-17(16)20-22-18(23-25-20)15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJBCVKKSFKSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide](/img/structure/B7713244.png)
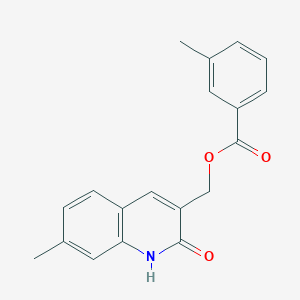
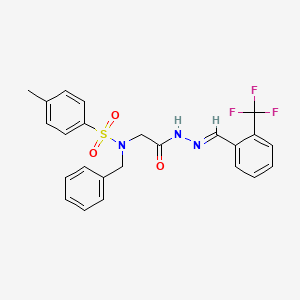
![3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713261.png)

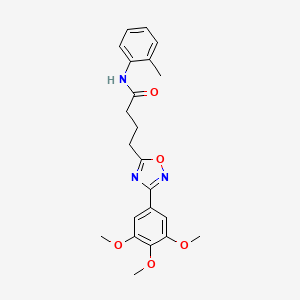
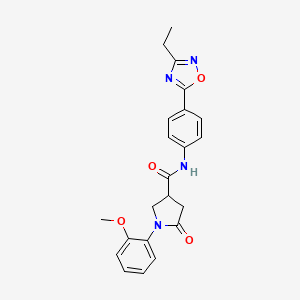
![N-{5-[(4-ethylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7713286.png)

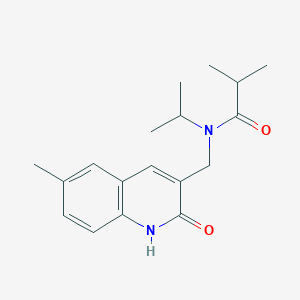

![1-(3,4-dimethoxybenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7713335.png)
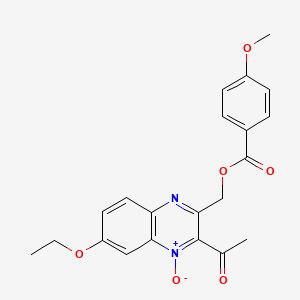
![N-[(2-chlorophenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713347.png)